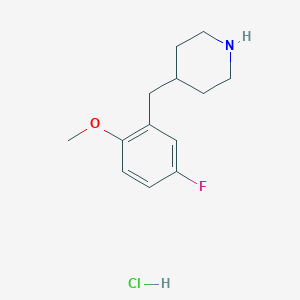![molecular formula C14H23ClO3 B12625721 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene CAS No. 917775-35-0](/img/structure/B12625721.png)
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[221]hept-2-ene is a complex organic compound with a unique structure that combines a bicyclic framework with a polyether chain
Métodos De Preparación
The synthesis of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene involves multiple steps. One common synthetic route starts with the preparation of 2-[2-(2-Chloroethoxy)ethoxy]ethanol, which is then reacted with a bicyclo[2.2.1]hept-2-ene derivative under specific conditions to form the desired compound. The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction .
Análisis De Reacciones Químicas
5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethoxy groups, where nucleophiles such as amines or thiols can replace the chlorine atom
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and emulsifiers
Mecanismo De Acción
The mechanism of action of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can interact with nucleic acids or proteins, modifying their structure and function. The polyether chain allows for interactions with various molecular targets, facilitating its use in drug delivery and genetic research .
Comparación Con Compuestos Similares
Similar compounds include:
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler molecule with similar reactivity but lacking the bicyclic framework.
Bicyclo[2.2.1]hept-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups, leading to varied reactivity and applications.
Triethylene glycol derivatives: Compounds with similar polyether chains but different terminal groups, affecting their solubility and reactivity.
The uniqueness of 5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene lies in its combination of a bicyclic structure with a polyether chain, providing a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
917775-35-0 |
|---|---|
Fórmula molecular |
C14H23ClO3 |
Peso molecular |
274.78 g/mol |
Nombre IUPAC |
5-[2-[2-(2-chloroethoxy)ethoxy]ethoxymethyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H23ClO3/c15-3-4-16-5-6-17-7-8-18-11-14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2 |
Clave InChI |
GPZFAODGASMGLF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)COCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
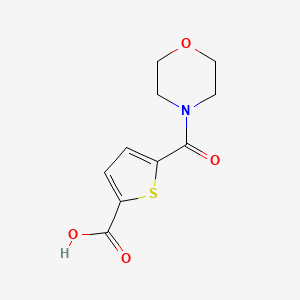
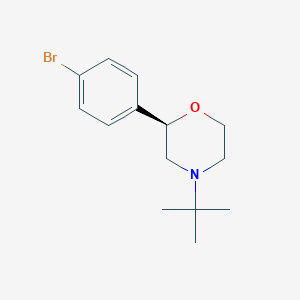
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
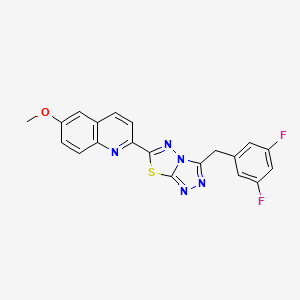
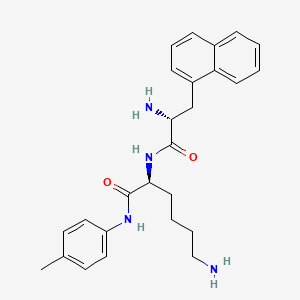
![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
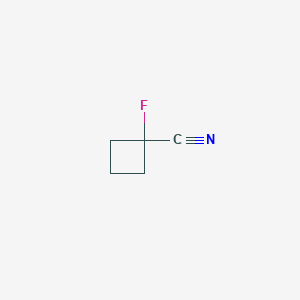
![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)
